molecular formula C12H10F2O B8394181 7-Ethoxy-1,2-difluoronaphthalene

7-Ethoxy-1,2-difluoronaphthalene

Cat. No.: B8394181
M. Wt: 208.20 g/mol
InChI Key: RDSDKSSDKDNQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethoxy-1,2-difluoronaphthalene is a polyaromatic hydrocarbon derivative featuring a naphthalene backbone substituted with two fluorine atoms at positions 1 and 2 and an ethoxy group at position 5. This compound combines electron-withdrawing fluorine atoms and an electron-donating ethoxy group, creating unique electronic and steric properties.

Properties

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

IUPAC Name

7-ethoxy-1,2-difluoronaphthalene

InChI

InChI=1S/C12H10F2O/c1-2-15-9-5-3-8-4-6-11(13)12(14)10(8)7-9/h3-7H,2H2,1H3

InChI Key

RDSDKSSDKDNQRK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C=CC(=C2F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

1-Fluoronaphthalene (C₁₀H₇F)
  • Substituents : Single fluorine atom at position 1.
  • Properties : The fluorine atom enhances electrophilic substitution reactivity compared to unsubstituted naphthalene. Its electron-withdrawing nature directs incoming electrophiles to the para and meta positions.
  • Applications : Used as a precursor in fluorinated aromatic syntheses .
  • Contrast : 7-Ethoxy-1,2-difluoronaphthalene has additional fluorine (position 2) and ethoxy groups, which may reduce overall electrophilicity while increasing steric hindrance.
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (C₁₀H₆O₇S₂K₂)
  • Substituents : Hydroxyl (-OH) at position 7 and sulphonate (-SO₃⁻K⁺) groups at positions 1 and 3.
  • Properties : High water solubility due to ionic sulphonate groups. The hydroxyl group enables hydrogen bonding, enhancing stability in aqueous environments.
  • Applications : Industrial use in dyes, detergents, and surfactants .
  • Contrast : this compound lacks ionic groups, rendering it less soluble in polar solvents but more lipophilic, making it suitable for organic-phase reactions or drug delivery systems.
Ethinyl Estradiol-Related Naphthalene Derivatives
  • Examples : Naphthalen-1-ol (C₁₀H₈O) and fluoronaphthalene derivatives (e.g., 1-Fluoronaphthalene).
  • Properties : Hydroxyl or fluorine substituents influence metabolic stability and binding affinity in pharmaceuticals. For instance, fluorine substitution often improves bioavailability and resistance to oxidative degradation .
  • Contrast : The ethoxy group in this compound may confer longer metabolic half-life compared to hydroxylated analogs, as ethers are less prone to enzymatic cleavage.

Physicochemical Properties

The table below summarizes key differences:

Compound Substituents Solubility Reactivity Applications
This compound 1,2-diF, 7-OEt Low (lipophilic) Moderate electrophilicity Pharmaceutical intermediates?
1-Fluoronaphthalene 1-F Low High electrophilicity Fluorinated synthesis
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate 7-OH, 1,3-SO₃K₂ High (aqueous) Low (stable ionic form) Dyes, surfactants
Naphthalen-1-ol 1-OH Moderate High (phenolic reactivity) Pharmaceuticals, polymers

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